molecular formula C18H19NO2 B1293349 2-Azetidinomethyl-2'-methoxybenzophenone CAS No. 898754-35-3

2-Azetidinomethyl-2'-methoxybenzophenone

Cat. No.: B1293349
CAS No.: 898754-35-3
M. Wt: 281.3 g/mol
InChI Key: HMSIBDSAVRAREP-UHFFFAOYSA-N
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Description

2-Azetidinomethyl-2’-methoxybenzophenone is a chemical compound with the molecular formula C18H19NO2 and a molecular weight of 281.35 g/mol . This compound features a benzophenone core substituted with an azetidinomethyl group at the 2-position and a methoxy group at the 2’-position. Benzophenone derivatives are known for their diverse applications in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azetidinomethyl-2’-methoxybenzophenone typically involves the following steps:

Industrial Production Methods

Industrial production methods for 2-Azetidinomethyl-2’-methoxybenzophenone are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

2-Azetidinomethyl-2’-methoxybenzophenone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The carbonyl group in the benzophenone core can be reduced to form a secondary alcohol.

    Substitution: The azetidinomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: 2-Hydroxy-2’-methoxybenzophenone.

    Reduction: 2-Azetidinomethyl-2’-methoxybenzhydrol.

    Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.

Scientific Research Applications

2-Azetidinomethyl-2’-methoxybenzophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Azetidinomethyl-2’-methoxybenzophenone is not well-documented. benzophenone derivatives generally exert their effects through interactions with cellular proteins and enzymes. The azetidinomethyl group may enhance the compound’s ability to interact with specific molecular targets, potentially influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azetidinomethyl-2’-methoxybenzophenone is unique due to the presence of both the azetidinomethyl and methoxy groups, which can confer distinct chemical reactivity and potential biological activities compared to other benzophenone derivatives.

Properties

IUPAC Name

[2-(azetidin-1-ylmethyl)phenyl]-(2-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-21-17-10-5-4-9-16(17)18(20)15-8-3-2-7-14(15)13-19-11-6-12-19/h2-5,7-10H,6,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMSIBDSAVRAREP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643689
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898754-35-3
Record name Methanone, [2-(1-azetidinylmethyl)phenyl](2-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898754-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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